![molecular formula C22H23NO4 B2535582 Butyl 2-(4-ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate CAS No. 1029776-33-7](/img/structure/B2535582.png)
Butyl 2-(4-ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate
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Overview
Description
The compound is a complex organic molecule. It likely contains an isoquinoline group, which is a type of heterocyclic compound . Isoquinolines are found in a number of natural products and pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized using various organic chemistry reactions . For instance, a new hybrid compound of chalcone-salicylate was synthesized using a linker mode approach under reflux condition .Molecular Structure Analysis
The molecular structure of similar compounds has been established by spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR . The compound likely contains several functional groups, including an ester and an ether .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve interactions with biological molecules such as proteins and nucleic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various spectroscopic techniques .Scientific Research Applications
Modulation of Genotoxicity
One application involves the study of ethoxyquin derivatives, such as N-tert-butyl-alpha-phenylnitrone (PBN) and its derivative PBNC, in modulating the genotoxicity of ethoxyquin in human lymphocytes. Ethoxyquin, an antioxidant used as a preservative, shows DNA damaging effects, which can be modulated by nitrone free radical scavengers like PBN and PBNC. This research emphasizes the potential of ethoxyquin derivatives in reducing DNA damage and understanding the role of free radicals in genotoxicity (Skolimowski et al., 2010).
Synthesis of Isoquinoline Derivatives
Research on synthetic methodologies demonstrates the utility of related compounds in forming 8-methoxyisoquinoline derivatives, showcasing the versatility of isoquinoline compounds in chemical synthesis. This area of research is crucial for developing novel synthetic routes for complex molecules, highlighting the compound's significance in organic chemistry (Schlosser & Simig, 1991).
Antioxidant Effects and Hepatic Protection
Studies also explore the antioxidant properties of ethoxyquin and related compounds, investigating their effects on hepatic peroxisome proliferation and fatty acid β-oxidation. Such research is vital for understanding the potential therapeutic applications of these compounds in protecting against oxidative stress and its implications in various diseases (Lalwani et al., 1983).
Marine Drugs Synthesis
In the field of marine drugs, the synthesis of 4H-chromene-2-carboxylic acid ester derivatives, including studies on tetrahydroisoquinoline natural products, reveals the compound's relevance in drug discovery and development. This research underscores the potential of isoquinoline derivatives in structural-activity relationship studies for antitumor antibiotics, contributing to the development of potent marine drugs (Li et al., 2013).
Safety and Hazards
Future Directions
properties
IUPAC Name |
butyl 2-(4-ethoxyphenyl)-1-oxoisoquinoline-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-3-5-14-27-22(25)20-15-23(16-10-12-17(13-11-16)26-4-2)21(24)19-9-7-6-8-18(19)20/h6-13,15H,3-5,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYFSCQURGQGQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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